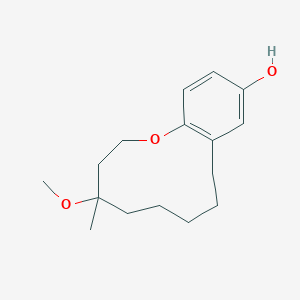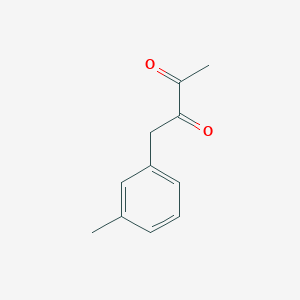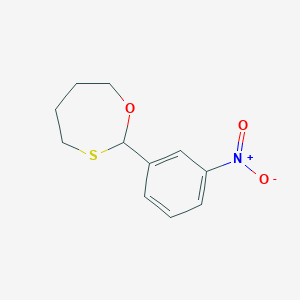![molecular formula C21H13Cl2N3O2 B12639687 3-chloro-5-[3-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]Benzonitrile CAS No. 920035-72-9](/img/structure/B12639687.png)
3-chloro-5-[3-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]Benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-5-[3-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]Benzonitrile is an organic compound belonging to the class of diphenylethers. These compounds are characterized by two benzene rings linked through an ether group. The compound has a molecular formula of C21H13Cl2N3O2 and a molecular weight of 410.253 g/mol .
Méthodes De Préparation
The synthesis of 3-chloro-5-[3-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]Benzonitrile typically involves multiple steps, starting from the appropriate substituted benzene derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). The industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
3-chloro-5-[3-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]Benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include sodium hydroxide (NaOH) for hydrolysis and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-chloro-5-[3-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]Benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of 3-chloro-5-[3-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]Benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
3-chloro-5-[3-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]Benzonitrile is unique due to its specific structure and the presence of both indazole and benzonitrile moieties. Similar compounds include:
3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile: This compound has a similar structure but with a different substitution pattern on the benzene ring.
3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole: Another related compound with a different heterocyclic moiety.
These compounds share some chemical properties but differ in their specific applications and biological activities.
Propriétés
Numéro CAS |
920035-72-9 |
|---|---|
Formule moléculaire |
C21H13Cl2N3O2 |
Poids moléculaire |
410.2 g/mol |
Nom IUPAC |
3-chloro-5-[3-chloro-5-(2H-indazol-3-ylmethoxy)phenoxy]benzonitrile |
InChI |
InChI=1S/C21H13Cl2N3O2/c22-14-5-13(11-24)6-17(8-14)28-18-9-15(23)7-16(10-18)27-12-21-19-3-1-2-4-20(19)25-26-21/h1-10H,12H2,(H,25,26) |
Clé InChI |
YJIPKMRMKJKAIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NN=C2C=C1)COC3=CC(=CC(=C3)Cl)OC4=CC(=CC(=C4)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one](/img/structure/B12639623.png)

![3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12639639.png)
![8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12639647.png)
![N,N'-[{[(Pyridin-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12639648.png)

![5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12639654.png)

![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12639678.png)

